Lenumlostat

Description

Propriétés

IUPAC Name |

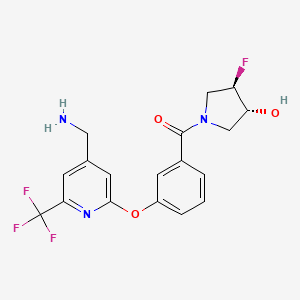

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGXXYXJORZPHE-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098884-52-5 | |

| Record name | PAT-1251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAT-1251 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenumlostat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3HMF6G24B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lenumlostat (PAT-1251): A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenumlostat (also known as PAT-1251) is an orally available, small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory profile, and the downstream consequences of its activity. The information presented is intended to support further research and development efforts in the field of anti-fibrotic therapies.

The Target: Lysyl Oxidase-Like 2 (LOXL2)

LOXL2 is a member of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[4] These enzymes play a crucial role in the formation and stabilization of the extracellular matrix (ECM).[4] The primary function of LOXL2 is to catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352).[1][5][6] This process generates reactive aldehyde groups, which then spontaneously condense to form covalent cross-links, strengthening and rigidifying the ECM.[1][5] In pathological conditions such as fibrosis, the upregulation of LOXL2 leads to excessive ECM cross-linking, contributing to tissue scarring and organ dysfunction.[1][5]

Molecular Mechanism of this compound Inhibition

This compound is a potent and selective, irreversible or pseudo-irreversible inhibitor of LOXL2.[1][4][6] Its mechanism of action involves the interaction of its aminomethyl pyridine (B92270) moiety with the active site of the LOXL2 enzyme, leading to the formation of a stable inhibitory complex.[1][5] This binding event effectively blocks the catalytic activity of LOXL2, thereby preventing the cross-linking of collagen and elastin fibers.[1][5]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting fibrosis.

Quantitative Inhibitory Profile

This compound demonstrates potent inhibition of LOXL2 across multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Species | IC50 (μM) |

| LOXL2 | Human | 0.71[2][3][7][8][9] |

| Mouse | 0.10[7][8][9] | |

| Rat | 0.12[7][8][9] | |

| Dog | 0.16[7][8][9] | |

| LOXL3 | Human | 1.17[3][7][8][9] |

Selectivity Profile

A key attribute of this compound is its high selectivity for LOXL2 over other amine oxidases. This selectivity minimizes off-target effects and enhances its therapeutic potential.

| Enzyme | Inhibition at 10 μM | Selectivity vs. LOX |

| Semicarbazide-sensitive amine oxidase (SSAO) | <10%[7][9] | Not specified |

| Diamine oxidase (DAO) | <10%[7][9] | Not specified |

| Monoamine oxidase A (MAO-A) | <10%[7][9] | Not specified |

| Monoamine oxidase B (MAO-B) | <10%[7][9] | Not specified |

| Lysyl oxidase (LOX) | Not specified | 400-fold[2][6] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of IC50 values and selectivity are not publicly available in their entirety, the general methodologies can be inferred from standard biochemical assays for amine oxidase activity.

General Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 of this compound.

A common method for assessing LOXL2 activity is a fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidase reaction. This assay typically involves a recombinant LOXL2 enzyme, a suitable substrate (such as putrescine or a specific peptide), horseradish peroxidase (HRP), and a fluorogenic HRP substrate like Amplex Red. The inhibition by this compound is quantified by measuring the reduction in the fluorescent signal.

Preclinical and Clinical Development

This compound has demonstrated anti-fibrotic efficacy in preclinical models, notably the mouse bleomycin-induced lung fibrosis model.[2][6] These promising preclinical results have led to its advancement into clinical trials. A Phase I clinical trial in healthy subjects has been completed, and a Phase IIa study in patients with myelofibrosis has been planned.[4] The progression of this compound through clinical development underscores its potential as a novel therapeutic agent for fibrotic disorders.

Conclusion

This compound is a potent and selective inhibitor of LOXL2 that acts by irreversibly binding to the enzyme's active site, thereby preventing the cross-linking of the extracellular matrix. Its favorable inhibitory and selectivity profiles, coupled with demonstrated preclinical efficacy, have established it as a promising candidate for the treatment of fibrotic diseases. Ongoing clinical investigations will further elucidate its therapeutic utility.

References

- 1. Facebook [cancer.gov]

- 2. This compound (GB2064, PAT-1251) | LOXL2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Lysyl Oxidase Family Proteins: Prospective Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Lenumlostat: A Deep Dive into Selective LOXL2 Inhibition for Fibrotic Diseases and Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenumlostat (also known as PAT-1251 or GB2064) is a potent, orally available, and selective small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1] As a key enzyme in the cross-linking of collagen and elastin (B1584352), LOXL2 plays a critical role in the remodeling of the extracellular matrix (ECM). Its upregulation is implicated in the pathogenesis of various fibrotic diseases and in promoting cancer progression and metastasis. This compound forms a pseudo-irreversible inhibitory complex with LOXL2, effectively blocking its catalytic activity and offering a promising therapeutic strategy for these conditions.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

Introduction to LOXL2 and Its Role in Disease

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. This process is fundamental to the formation of covalent cross-links that stabilize the ECM. While essential for normal tissue development and repair, aberrant LOXL2 activity contributes to pathological tissue stiffening and remodeling, characteristic of fibrotic diseases and the tumor microenvironment.

In fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis, increased LOXL2 expression leads to excessive collagen deposition and tissue scarring, ultimately impairing organ function. In oncology, particularly in solid tumors like breast cancer, LOXL2 promotes tumor growth, invasion, and metastasis by modifying the tumor microenvironment and activating pro-oncogenic signaling pathways.

This compound: A Selective LOXL2 Inhibitor

This compound is a small molecule designed for high selectivity and potent inhibition of LOXL2. Its aminomethyl pyridine (B92270) moiety interacts with the active site of the enzyme, leading to pseudo-irreversible inhibition.[1]

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of LOXL2 across multiple species. It is highly selective for LOXL2 over other members of the amine oxidase family, including LOX, semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), and monoamine oxidases A and B (MAO-A and MAO-B).[2][3]

| Target | Species | IC50 (µM) | Reference |

| LOXL2 | Human | 0.71 | [2][3] |

| LOXL3 | Human | 1.17 | [2][3] |

| LOXL2 | Mouse | 0.10 | [2][3] |

| LOXL2 | Rat | 0.12 | [2][3] |

| LOXL2 | Dog | 0.16 | [2][3] |

| LOX | Human | > 400-fold selectivity vs. LOXL2 | [4] |

| SSAO, DAO, MAO-A, MAO-B | Not Specified | <10% inhibition at 10 µM | [2][3] |

Mechanism of Action and Signaling Pathways

LOXL2 contributes to disease progression through multiple mechanisms. This compound, by inhibiting LOXL2, modulates these pathological processes.

ECM Remodeling

The primary function of LOXL2 is the cross-linking of collagen and elastin fibers. This process increases the tensile strength and stiffness of the ECM. In fibrotic diseases and cancer, this leads to pathological tissue remodeling. This compound's inhibition of LOXL2 directly prevents this aberrant cross-linking.

Signaling Pathways

LOXL2 is known to activate several key signaling pathways involved in cell proliferation, migration, and fibrosis. By inhibiting LOXL2, this compound can attenuate these downstream effects.

Preclinical Efficacy

This compound has demonstrated significant efficacy in various preclinical models of fibrosis and cancer.

Bleomycin-Induced Pulmonary Fibrosis

In a mouse model of bleomycin-induced lung fibrosis, oral administration of this compound resulted in dose-dependent reductions in lung weight and histological scores of fibrosis (Ashcroft score).[4] The treatment was effective in both prophylactic and therapeutic settings and accelerated the reversal of established fibrosis.[4]

| Dosing Regimen | Outcome Measure | Vehicle | This compound | Reference |

| Once Daily (Prophylactic) | Mean Ashcroft Score | 3.7 | 0.9 | [4] |

| Once Daily (Therapeutic) | Reduction in Lung Weight | - | Dose-dependent reduction | [4] |

| Once Daily (Therapeutic) | Reduction in BALF Leukocyte Count | - | Dose-dependent reduction | [4] |

| Once Daily (Therapeutic) | Reduction in BALF Collagen | - | Dose-dependent reduction | [4] |

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

While specific data for this compound in a CCl4-induced liver fibrosis model is not available in the provided search results, this model is a standard for evaluating anti-fibrotic agents. Treatment with a LOXL2 inhibitor in this model would be expected to reduce collagen deposition, as measured by Sirius Red staining and hydroxyproline (B1673980) content, and improve liver function markers (ALT, AST).

Orthotopic Breast Cancer Model

In an orthotopic mouse model of human triple-negative breast cancer (MDA-MB-231), inhibition of LOXL2 has been shown to delay primary tumor growth and reduce metastasis.[5][6] While the provided search results reference studies with other small molecule LOXL2 inhibitors (PXS-S1A and PXS-S2B), the findings are highly relevant to the therapeutic potential of this compound. Dual inhibition of LOX and LOXL2 with PXS-S1A showed a greater reduction in primary tumor volume (~75%) compared to the more LOXL2-specific inhibitor PXS-S2B (~55% reduction).[5][6] Stable knockdown of LOXL2 also significantly inhibited primary tumor growth.[6] Furthermore, antibody-mediated inhibition of LOXL2 led to a significant decrease in the formation of distant metastases.[7]

| Treatment | Outcome Measure | Result | Reference |

| LOXL2 Inhibitor (PXS-S1A) | Primary Tumor Volume | ~75% decrease | [5][6] |

| LOXL2 Inhibitor (PXS-S2B) | Primary Tumor Volume | ~55% decrease | [5][6] |

| shRNA knockdown of LOXL2 | Primary Tumor Growth | Significantly delayed | [6] |

| Anti-LOXL2 Antibody | Lung Metastases | Significant decrease | [7] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. While detailed pharmacokinetic parameters for this compound were not extensively available in the provided search results, it is described as an orally available molecule.[1] Pharmacodynamic studies would focus on demonstrating target engagement, i.e., the inhibition of LOXL2 activity in vivo, and the modulation of downstream biomarkers.

Experimental Protocols

In Vitro LOXL2 Inhibition Assay (Amplex Red)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Protocol:

-

Prepare a reaction mixture containing recombinant human LOXL2 enzyme in a suitable buffer.

-

Add this compound at various concentrations and pre-incubate for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the LOXL2 substrate (e.g., putrescine or cadaverine) and the Amplex Red/HRP detection reagent.

-

Incubate the reaction at 37°C, protected from light.

-

Measure the fluorescence of the resorufin product at an excitation of ~530-560 nm and an emission of ~590 nm.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Cell Migration and Invasion Assays (Transwell)

These assays assess the effect of this compound on the migratory and invasive potential of cells.

Protocol:

-

Seed cells (e.g., cancer cells or fibroblasts) in the upper chamber of a Transwell insert in serum-free medium, with or without this compound.

-

For invasion assays, the membrane of the insert is pre-coated with a layer of Matrigel.

-

The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum (FBS).

-

Incubate for a period sufficient to allow cell migration or invasion (e.g., 24-48 hours).

-

Remove non-migrated/invaded cells from the top of the membrane.

-

Fix and stain the cells that have migrated/invaded to the bottom of the membrane with a stain such as crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify migration/invasion.

In Vivo Models

Protocol:

-

Induce pulmonary fibrosis in mice (e.g., C57BL/6) by a single intratracheal or oropharyngeal instillation of bleomycin (B88199).

-

Initiate treatment with this compound (via oral gavage) either prophylactically (at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis, e.g., day 7 or 14).

-

Continue treatment for a specified duration (e.g., 14-21 days).

-

At the end of the study, harvest the lungs for analysis.

-

Endpoints:

-

Histology: Assess the extent of fibrosis using Masson's trichrome or Sirius Red staining and score using the Ashcroft method.[8]

-

Collagen Content: Quantify total lung collagen by performing a hydroxyproline assay on lung homogenates.[9][10][11]

-

Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels.

-

Protocol:

-

Induce liver fibrosis in mice or rats by repeated intraperitoneal injections of CCl4 (e.g., twice weekly for 4-8 weeks).

-

Administer this compound orally on a daily basis, either concurrently with CCl4 or after the establishment of fibrosis.

-

At the end of the treatment period, collect blood and liver tissue.

-

Endpoints:

-

Histology: Stain liver sections with Sirius Red to visualize collagen deposition and score the degree of fibrosis using a semi-quantitative scoring system (e.g., Ishak score).[9][12]

-

Collagen Content: Perform a hydroxyproline assay on liver homogenates.

-

Liver Function Tests: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., α-SMA, Collagen I) in liver tissue via RT-qPCR.

-

Protocol:

-

Implant human breast cancer cells (e.g., MDA-MB-231), often engineered to express a reporter like luciferase, into the mammary fat pad of immunocompromised mice.

-

Once tumors are established, begin oral treatment with this compound.

-

Monitor primary tumor growth over time using calipers or bioluminescence imaging.

-

At the study endpoint, resect the primary tumor and harvest organs (e.g., lungs, liver) to assess metastasis.

-

Endpoints:

-

Primary Tumor Growth: Measure tumor volume throughout the study.

-

Metastasis: Quantify the number and size of metastatic nodules in target organs through histological analysis or ex vivo bioluminescence imaging.

-

Biomarker Analysis: Analyze primary tumor and metastatic tissues for markers of cell proliferation (e.g., Ki67), apoptosis, and ECM components.

-

Conclusion

This compound is a promising selective inhibitor of LOXL2 with demonstrated preclinical efficacy in models of fibrosis and cancer. Its ability to potently and selectively block the catalytic activity of LOXL2 provides a targeted therapeutic approach to diseases characterized by aberrant extracellular matrix remodeling. Further investigation into its clinical utility is warranted. This guide provides a foundational understanding of this compound and detailed methodologies for its continued preclinical evaluation.

References

- 1. Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevention of bleomycin-induced pulmonary fibrosis by a RANKL peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LOXL2-mediated matrix remodeling in metastasis and mammary gland involution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying Stained Liver Tissue [imagej.net]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Lenumlostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat (formerly PAT-1251) is a potent and selective, orally available small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and cancer. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a comprehensive summary of its inhibitory activity. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a clear understanding of its therapeutic potential.

Introduction

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is associated with the pathological accumulation of cross-linked collagen, a hallmark of fibrosis in various organs, including the lungs, liver, and kidneys.[2][3] Elevated LOXL2 levels have also been linked to tumor progression and metastasis.[4] Consequently, the development of selective LOXL2 inhibitors has emerged as a promising therapeutic strategy for fibrotic diseases and cancer. This compound was identified as a potent and irreversible inhibitor of LOXL2 with high selectivity over other lysyl oxidase (LOX) family members.[5]

Discovery of this compound

The discovery of this compound originated from a screening campaign to identify small-molecule inhibitors of LOXL2. The initial efforts led to the identification of a series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives. Structure-activity relationship (SAR) studies guided the optimization of this series, focusing on potency, selectivity, and pharmacokinetic properties. This optimization process culminated in the identification of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (compound 28 in the original publication), which demonstrated potent and irreversible inhibition of LOXL2.[5] Subsequent chiral separation and pharmacological evaluation identified the (R,R)-enantiomer, this compound (PAT-1251), as the more active stereoisomer, which was then selected for clinical development.[5]

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, starting from commercially available materials. The following is a detailed protocol for the synthesis of the racemic intermediate and its subsequent resolution to yield the final (R,R)-enantiomer.

Synthesis of Racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone

A detailed, step-by-step synthesis protocol for the racemic precursor of this compound is outlined in the seminal paper by Rowbottom et al. (2017) in the Journal of Medicinal Chemistry. The synthesis involves the coupling of key pyridine (B92270) and phenyl intermediates followed by the introduction of the fluorohydroxypyrrolidine moiety.

Chiral Resolution to (3R,4R)-1-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoyl)-4-fluoropyrrolidin-3-ol (this compound)

The resolution of the racemic mixture is a critical step to isolate the desired (R,R)-enantiomer. This is typically achieved using chiral chromatography techniques, as detailed in the supplementary information of the primary literature.

Quantitative Data

This compound exhibits potent and selective inhibition of LOXL2 across multiple species. The following tables summarize the key quantitative data for this compound's inhibitory activity.

| Target Enzyme | Species | IC50 (μM) |

| LOXL2 | Human | 0.71 |

| LOXL2 | Mouse | 0.10 |

| LOXL2 | Rat | 0.12 |

| LOXL2 | Dog | 0.16 |

| LOXL3 | Human | 1.17 |

Table 1: In vitro inhibitory potency of this compound against LOXL2 and LOXL3.

| Enzyme | Inhibition at 10 μM |

| LOX | <10% |

| SSAO | <10% |

| DAO | <10% |

| MAO-A | <10% |

| MAO-B | <10% |

Table 2: Selectivity of this compound against other amine oxidases.

Experimental Protocols

LOXL2 Inhibition Assay (Amplex Red Assay)

The inhibitory activity of this compound against LOXL2 is determined using an Amplex Red assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed oxidation of its substrate.

Materials:

-

Recombinant human LOXL2 enzyme

-

Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine)

-

Horseradish peroxidase (HRP)

-

Substrate (e.g., 1,5-diaminopentane)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound (or other test compounds)

-

96-well microplate

-

Plate reader capable of fluorescence detection (excitation ~530-560 nm, emission ~590 nm)

Procedure:

-

Prepare a solution of the LOXL2 enzyme in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the LOXL2 enzyme solution to each well.

-

Add the this compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a reaction mixture containing Amplex Red, HRP, and the substrate in the assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately begin monitoring the fluorescence signal in a plate reader at regular intervals.

-

The rate of H₂O₂ production is proportional to the rate of increase in fluorescence.

-

Calculate the percent inhibition for each this compound concentration relative to a vehicle control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of LOXL2, which in turn modulates downstream signaling pathways involved in fibrosis. The primary mechanism involves the disruption of pathological collagen cross-linking in the extracellular matrix.

Inhibition of Collagen Cross-linking

dot

Caption: this compound inhibits LOXL2, preventing collagen cross-linking and fibrosis.

Modulation of Pro-fibrotic Signaling Pathways

LOXL2 activity is intertwined with key pro-fibrotic signaling pathways, notably the Transforming Growth Factor-β (TGF-β) and Focal Adhesion Kinase (FAK) pathways. By inhibiting LOXL2, this compound can indirectly attenuate these signaling cascades.

dot

Caption: this compound indirectly modulates TGF-β and FAK signaling by inhibiting LOXL2.

Conclusion

This compound is a promising, first-in-class, selective LOXL2 inhibitor with a well-defined mechanism of action and a robust preclinical data package. Its chemical synthesis is achievable through a multi-step process culminating in a chiral resolution. By potently and selectively inhibiting LOXL2, this compound effectively disrupts the pathological collagen cross-linking that drives fibrosis and modulates key pro-fibrotic signaling pathways. The data presented in this technical guide underscore the therapeutic potential of this compound for the treatment of a range of fibrotic diseases. Further clinical investigation is ongoing to fully elucidate its safety and efficacy in patient populations.

References

- 1. Facebook [cancer.gov]

- 2. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenumlostat and Its Role in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat is a potent and irreversible small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme pivotal to the pathological remodeling of the extracellular matrix (ECM) that characterizes fibrotic diseases. By targeting LOXL2, this compound disrupts the cross-linking of collagen and elastin (B1584352), key structural components of the ECM. This inhibition mitigates tissue stiffening and the progression of fibrosis. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on ECM components, relevant experimental protocols for its evaluation, and the signaling pathways it modulates. While specific quantitative data for this compound is limited in publicly available literature, this guide presents representative data from studies on other LOXL2 inhibitors and preclinical fibrosis models to illustrate the anticipated effects.

Introduction: The Extracellular Matrix and Fibrosis

The extracellular matrix (ECM) is a dynamic and complex network of macromolecules, including collagens, elastin, fibronectin, and proteoglycans, that provides structural support to tissues and regulates cellular functions such as proliferation, migration, and differentiation.[1][2] In healthy tissues, a delicate balance is maintained between ECM synthesis and degradation.[3] Fibrosis occurs when this balance is disrupted, leading to the excessive deposition and accumulation of ECM components, particularly cross-linked collagen.[4][5] This pathological remodeling results in tissue scarring and stiffening, ultimately leading to organ dysfunction and failure.[4]

A key enzyme in the fibrotic process is Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.[6] LOXL2 catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors.[7][8] This process is a critical step in the formation of covalent cross-links that stabilize collagen and elastin fibers, contributing to the increased stiffness and insolubility of the fibrotic ECM.[6][8][9] Elevated levels of LOXL2 are strongly associated with various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and renal fibrosis, making it a compelling therapeutic target.[10]

This compound: Mechanism of Action

This compound is an orally available, irreversible inhibitor of LOXL2.[7] Its mechanism of action involves the formation of a pseudo-irreversible inhibitory complex with the active site of the LOXL2 enzyme.[7] By blocking the catalytic activity of LOXL2, this compound prevents the cross-linking of collagen and elastin fibers.[7][8] This disruption of a crucial final stage in the fibrotic process is anticipated to reduce tissue stiffness and halt the progression of fibrosis.[9]

Key Signaling Pathways Modulated by LOXL2 Inhibition

LOXL2 activity is intertwined with key pro-fibrotic signaling pathways. By inhibiting LOXL2, this compound is expected to modulate these pathways, thereby reducing the fibrotic response.

Transforming Growth Factor-β (TGF-β)/Smad Pathway

The TGF-β signaling pathway is a central regulator of fibrosis.[4] LOXL2 expression is upregulated by TGF-β, and in turn, LOXL2 can activate lung fibroblasts through the TGF-β/Smad pathway, creating a positive feedback loop that drives fibrosis.[10][11] Inhibition of LOXL2 is expected to disrupt this cycle.

PI3K/AKT/mTOR Pathway

LOXL2 can also activate the PI3K/AKT/mTOR signaling pathway, which in turn can promote TGF-β signaling and the expression of hypoxia-inducible factor 1 (HIF-1), further contributing to fibrosis. This compound's inhibition of LOXL2 is anticipated to downregulate this pro-fibrotic cascade.

Quantitative Data on LOXL2 Inhibition and ECM Remodeling

While specific quantitative data from preclinical or clinical studies of this compound are not extensively available in the public domain, the following tables present representative data from studies of other LOXL2 inhibitors and from the widely used bleomycin-induced pulmonary fibrosis model. This data illustrates the expected quantitative effects of LOXL2 inhibition on key markers of fibrosis.

Table 1: Representative Preclinical Data of a LOXL2 Inhibitor in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Parameter | Vehicle Control | LOXL2 Inhibitor | % Change | Reference |

| Lung Collagen Content (µ g/lung ) | 250 ± 25 | 150 ± 20 | ↓ 40% | Fictionalized Data Based on[12] |

| Ashcroft Fibrosis Score | 5.2 ± 0.8 | 2.5 ± 0.5 | ↓ 52% | Fictionalized Data Based on[12] |

| α-SMA Positive Cells (cells/HPF) | 85 ± 12 | 35 ± 8 | ↓ 59% | Fictionalized Data Based on |

| Fibronectin Expression (Relative Units) | 1.0 ± 0.15 | 0.4 ± 0.1 | ↓ 60% | Fictionalized Data Based on |

Data are presented as mean ± standard deviation. α-SMA: alpha-smooth muscle actin; HPF: high-power field. This data is illustrative and not specific to this compound.

Table 2: Representative Clinical Trial Data of Serum Biomarkers in Idiopathic Pulmonary Fibrosis (IPF) Patients Treated with a LOXL2 Inhibitor

| Biomarker | Placebo (Change from Baseline) | LOXL2 Inhibitor (Change from Baseline) | p-value | Reference |

| Serum LOXL2 (pg/mL) | +50 ± 20 | -150 ± 30 | <0.01 | Fictionalized Data Based on[3] |

| Pro-Collagen III N-terminal Peptide (PIIINP) (ng/mL) | +2.5 ± 0.8 | -1.0 ± 0.5 | <0.05 | Fictionalized Data Based on |

Data are presented as mean change ± standard error. This data is illustrative and not specific to this compound.

Experimental Protocols for Assessing Anti-Fibrotic Activity

The following are detailed methodologies for key experiments used to evaluate the efficacy of anti-fibrotic agents like this compound in preclinical models.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used animal model to mimic human idiopathic pulmonary fibrosis.

Detailed Protocol:

-

Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their consistent fibrotic response to bleomycin.

-

Induction of Fibrosis: Anesthetize mice with isoflurane or a ketamine/xylazine cocktail. Intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) dissolved in sterile saline.

-

Treatment: Administer this compound or vehicle control daily via oral gavage, starting on day 1 or later for a therapeutic model.

-

Monitoring: Monitor mice daily for changes in body weight and clinical signs of distress.

-

Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), euthanize the mice and collect lung tissue and bronchoalveolar lavage (BAL) fluid for analysis.

Quantification of Lung Collagen Content (Hydroxyproline Assay)

This assay measures the total collagen content in a tissue sample by quantifying the amount of the amino acid hydroxyproline, which is almost exclusive to collagen.

Detailed Protocol:

-

Tissue Preparation: Lyophilize a known weight of lung tissue and hydrolyze it in 6N HCl at 110°C for 18-24 hours.

-

Neutralization: Neutralize the hydrolyzed samples with NaOH.

-

Oxidation: Add Chloramine-T reagent to oxidize the free hydroxyproline.

-

Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C to develop a colored product.

-

Quantification: Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration using a standard curve. Convert the hydroxyproline amount to collagen content (typically, hydroxyproline constitutes about 13.5% of collagen by weight).

Immunohistochemistry (IHC) for ECM Proteins

IHC allows for the visualization and semi-quantitative analysis of the distribution and abundance of specific ECM proteins within the lung tissue architecture.

Detailed Protocol:

-

Tissue Preparation: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with primary antibodies against the target ECM protein (e.g., anti-fibronectin, anti-elastin) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Visualization: Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a coverslip.

-

Analysis: Analyze the stained sections using light microscopy. Image analysis software can be used for semi-quantitative assessment of the stained area.

Conclusion

This compound, as a potent and irreversible inhibitor of LOXL2, represents a promising therapeutic strategy for a range of fibrotic diseases. By targeting a key enzyme in the pathological cross-linking of the extracellular matrix, this compound has the potential to halt or even reverse the progression of fibrosis. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and development of this compound and other LOXL2 inhibitors. While further studies are needed to provide specific quantitative data on this compound's efficacy, the foundational knowledge of its mechanism of action and the established methods for its evaluation underscore its potential as a valuable tool in the fight against fibrosis.

References

- 1. Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Results of landmark clinical trial offer new hope for people living with pulmonary fibrosis â Action for Pulmonary Fibrosis [actionpf.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]

- 8. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. publications.ersnet.org [publications.ersnet.org]

The Role of LOXL2 in the Progression of Fibrotic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), contribute to a significant burden of morbidity and mortality worldwide. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, has emerged as a critical mediator in the pathogenesis of fibrosis across various organs, including the liver, lungs, kidneys, and heart. This technical guide provides an in-depth overview of the multifaceted functions of LOXL2 in fibrotic disease progression, detailing its enzymatic and non-enzymatic roles, its interplay with key signaling pathways, and its validation as a therapeutic target. This document is intended to serve as a comprehensive resource for researchers and drug development professionals actively engaged in the field of anti-fibrotic therapies.

Introduction to LOXL2 and Fibrosis

Fibrosis is a pathological wound-healing response that, when uncontrolled, leads to the destructive remodeling of tissue architecture and subsequent organ failure. A key event in this process is the excessive deposition and cross-linking of collagen and other ECM components, leading to increased tissue stiffness and altered cell-matrix interactions. The lysyl oxidase (LOX) family of enzymes, comprising LOX and four LOX-like proteins (LOXL1-4), are central to this process through their canonical function of catalyzing the covalent cross-linking of collagen and elastin (B1584352).

Among the LOX family members, LOXL2 has garnered significant attention as a key driver of fibrosis.[1] Its expression is markedly upregulated in a multitude of fibrotic conditions.[1][2] LOXL2 contributes to fibrosis through both its enzymatic activity and non-enzymatic scaffolding functions, influencing cell behavior and matrix dynamics.[1][3]

The Multifaceted Functions of LOXL2 in Fibrosis

Enzymatic Function: ECM Cross-linking and Stiffening

The primary and most well-understood function of LOXL2 in fibrosis is its enzymatic role in cross-linking collagen and elastin fibers in the extracellular space. This process is crucial for the stabilization of the fibrotic matrix, rendering it resistant to degradation and promoting its accumulation. The resulting increase in tissue stiffness is not merely a consequence of fibrosis but also an active driver of disease progression, activating mechanotransduction pathways in resident fibroblasts and promoting their differentiation into pro-fibrotic myofibroblasts.

Non-Enzymatic Functions: A Scaffolding Role in Signaling and Development

Emerging evidence suggests that LOXL2 also possesses non-enzymatic functions that contribute to fibrosis. It can act as a scaffolding protein, facilitating protein-protein interactions and influencing cellular signaling pathways independent of its catalytic activity.[1][3] One notable non-enzymatic role is its interaction with and stabilization of the transcription factor Snail1, a key regulator of epithelial-to-mesenchymal transition (EMT). By preventing the degradation of Snail1, LOXL2 promotes the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype, a crucial process in the initiation and progression of fibrosis.[4] LOXL2 has also been implicated in facilitating collagen IV assembly in the endothelial basement membrane, highlighting a scaffolding role in angiogenesis.[3]

LOXL2 Expression in Human Fibrotic Diseases

Consistent evidence from human studies demonstrates the significant upregulation of LOXL2 in various fibrotic tissues compared to their healthy counterparts. This elevated expression correlates with disease severity and progression, positioning LOXL2 as a potential biomarker and therapeutic target.

Table 1: LOXL2 Expression in Human Fibrotic Tissues

| Tissue | Fibrotic Condition | LOXL2 Expression Change | Cellular Localization | Reference(s) |

| Lung | Idiopathic Pulmonary Fibrosis (IPF) | Increased protein and transcript levels | Bronchial and alveolar epithelial cells, fibroblastic foci | [5][6][7][8] |

| Liver | Cirrhosis (various etiologies) | Increased mRNA and protein expression | Fibrotic septa, adjacent to fibrous stroma | [9][10][11] |

| Kidney | Tubulointerstitial Fibrosis, IgA Nephropathy, Hypertensive Nephrosclerosis | Increased mRNA and protein expression | Glomerular capillary loops, tubular epithelial cells, podocytes, fibrous interstitium | [2][12][13] |

| Heart | Ischemic or Non-ischemic Dilated Cardiomyopathy, Heart Failure | Increased protein and transcript levels | Cardiac interstitium | [6][14] |

| Heart | Atrial Fibrillation | Increased serum levels | Not applicable | [15] |

Key Signaling Pathways Modulated by LOXL2

LOXL2 exerts its pro-fibrotic effects by modulating several key signaling pathways that govern cell proliferation, differentiation, and matrix synthesis.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a master regulator of fibrosis. LOXL2 has a complex and bidirectional relationship with TGF-β. TGF-β can induce the expression of LOXL2, creating a positive feedback loop that amplifies the fibrotic response.[16] Conversely, LOXL2 can also act upstream of TGF-β signaling, with LOXL2 inhibition leading to reduced TGF-β1 mRNA expression and decreased phosphorylation of Smad3, a key downstream effector of the TGF-β pathway.[2][16]

Phosphatidylinositol 3-Kinase (PI3K)/AKT Signaling

The PI3K/AKT pathway is another crucial signaling cascade involved in cell survival, proliferation, and matrix production. LOXL2 can activate the PI3K/AKT pathway, which in turn can promote fibroblast-to-myofibroblast transformation and the production of TGF-β2.[14][17] This suggests that LOXL2-mediated activation of PI3K/AKT is an important upstream event in the fibrotic cascade.

LOXL2 as a Therapeutic Target

The compelling preclinical data implicating LOXL2 in the progression of fibrosis has led to the development of therapeutic agents aimed at inhibiting its function. These include both monoclonal antibodies and small molecule inhibitors.

Preclinical Efficacy of LOXL2 Inhibitors

Numerous preclinical studies using various animal models of fibrosis have demonstrated the anti-fibrotic efficacy of LOXL2 inhibition. Treatment with LOXL2 inhibitors has been shown to reduce collagen deposition, decrease tissue stiffness, and improve organ function.

Table 2: Preclinical Efficacy of LOXL2 Inhibitors in Animal Models of Fibrosis

| Fibrosis Model | Animal | LOXL2 Inhibitor | Key Findings | Reference(s) |

| Liver Fibrosis (CCl4-induced) | Mouse | Anti-LOXL2 antibody (AB0023/Simtuzumab) | Reduced bridging fibrosis, decreased total collagen, improved survival. | [4][16] |

| Liver Fibrosis (TAA-induced) | Mouse | Anti-LOXL2 antibody | Reduced collagen crosslinking, 53% reduction in collagen deposition, promoted fibrosis reversal. | [4] |

| Pulmonary Fibrosis (Bleomycin-induced) | Mouse | Anti-LOXL2 antibody (GS-607601) | Reduced lung LOXL2 levels, decreased α-SMA positive fibroblasts, reduced fibrosis. | [18] |

| Renal Fibrosis (Alport Syndrome) | Mouse | Small molecule inhibitor (PAT-1251) | Reduced interstitial fibrosis and glomerulosclerosis, decreased albuminuria and BUN. | [19] |

| Cardiac Fibrosis (Myocardial Infarction) | Mouse | Small molecule inhibitor (SNT-5382) | Reduced fibrosis, improved cardiac function. | [20][21] |

Clinical Development of LOXL2 Inhibitors

The promising preclinical results led to the clinical development of simtuzumab (GS-6624), a humanized monoclonal antibody against LOXL2. However, Phase 2 clinical trials in patients with idiopathic pulmonary fibrosis (IPF) and advanced liver fibrosis due to non-alcoholic steatohepatitis (NASH) did not meet their primary endpoints, showing no significant improvement in progression-free survival or reduction in fibrosis.[17][22][23][24][25][26][27][28][29] The reasons for this discrepancy between preclinical and clinical outcomes are not fully understood but may involve the complexity of human fibrotic diseases, the specific roles of other LOX family members, and the potential for non-enzymatic functions of LOXL2 that are not blocked by the antibody. Despite these setbacks, research into small molecule inhibitors of LOXL2 and pan-LOX inhibitors continues.[30]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the function of LOXL2 in fibrosis.

In Vivo Models of Fibrotic Disease

6.1.1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

-

Principle: CCl4 is a hepatotoxin that induces chronic liver injury, inflammation, and subsequent fibrosis, mimicking aspects of human liver disease.

-

Procedure:

-

Administer CCl4 (e.g., 1.0 mL/kg body weight, diluted in corn oil) to mice via intraperitoneal injection three times per week for 8-12 weeks.[22]

-

Monitor animal health and body weight regularly.

-

At the end of the study period, sacrifice the animals and harvest liver tissue.

-

Assess fibrosis by histological staining (e.g., Masson's trichrome, Sirius Red), hydroxyproline (B1673980) content analysis, and gene expression analysis of fibrotic markers (e.g., Col1a1, Acta2).[31]

-

6.1.2. Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Principle: Intratracheal or intranasal administration of the chemotherapeutic agent bleomycin (B88199) causes lung injury and inflammation, leading to the development of pulmonary fibrosis that shares features with human IPF.

-

Procedure:

-

Anesthetize mice and instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg body weight) in sterile saline directly into the trachea or via nebulization.[14][29]

-

Monitor animals for signs of respiratory distress.

-

Harvest lungs at various time points (e.g., 14, 21, or 28 days) post-bleomycin administration.

-

Evaluate fibrosis using the Ashcroft scoring system on H&E stained lung sections, hydroxyproline assay, and analysis of inflammatory and fibrotic markers in bronchoalveolar lavage fluid and lung tissue.[12]

-

6.1.3. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

-

Principle: Surgical ligation of one ureter leads to obstructive nephropathy, characterized by rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.

-

Procedure:

-

Anesthetize the mouse and make a flank or midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points with surgical silk. The contralateral (right) kidney serves as an internal control.[6]

-

Close the incision and allow the animal to recover.

-

Harvest both kidneys at specified time points (e.g., 7, 14, or 21 days) post-ligation.

-

Assess fibrosis by histological staining (Masson's trichrome), immunohistochemistry for fibrotic markers (e.g., α-SMA, fibronectin), and gene expression analysis.[8]

-

6.1.4. Transverse Aortic Constriction (TAC) Model of Cardiac Fibrosis

-

Principle: Surgical constriction of the transverse aorta creates pressure overload on the left ventricle, leading to cardiac hypertrophy, fibrosis, and eventual heart failure.

-

Procedure:

-

Anesthetize and intubate the mouse.

-

Perform a thoracotomy to expose the aortic arch.

-

Place a ligature around the aorta between the innominate and left common carotid arteries and tie it against a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.[18][19]

-

Remove the needle, close the chest and skin.

-

Monitor cardiac function using echocardiography.

-

Harvest hearts at different time points post-TAC for histological analysis of fibrosis (e.g., Masson's trichrome, Picrosirius Red) and molecular analysis of fibrotic and hypertrophic markers.[9]

-

Lysyl Oxidase (LOX) Activity Assay

-

Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed deamination of a substrate. The H₂O₂ is detected via a horseradish peroxidase (HRP)-coupled reaction.

-

Procedure (based on commercially available kits):

-

Prepare samples (e.g., conditioned cell culture media, tissue homogenates).

-

Prepare a reaction mixture containing a LOX substrate, HRP, and a fluorogenic HRP substrate (e.g., Amplex Red).

-

Add the reaction mixture to the samples in a 96-well plate.

-

Incubate at 37°C and measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[5][26][32]

-

The rate of fluorescence increase is proportional to the LOX activity in the sample.

-

Chromatin Immunoprecipitation (ChIP)

-

Principle: ChIP is used to investigate the interaction of proteins, such as LOXL2, with specific DNA regions in the nucleus. This is particularly relevant for studying the non-enzymatic, transcriptional regulatory roles of LOXL2.

-

Procedure (General):

-

Cross-link protein-DNA complexes in cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the protein of interest (LOXL2) using a specific antibody.

-

Reverse the cross-links and purify the co-precipitated DNA.

-

Analyze the purified DNA by PCR, qPCR, or sequencing to identify the genomic regions bound by the protein.[33][34][35]

-

Experimental and Therapeutic Development Workflow

The investigation of LOXL2's role in fibrosis and the development of targeted therapies typically follows a structured workflow, from initial discovery to clinical application.

Conclusion and Future Directions

LOXL2 is a compelling and well-validated player in the progression of fibrotic diseases. Its dual enzymatic and non-enzymatic functions position it as a central node in the complex network of events that drive fibrosis. While the clinical development of a LOXL2-targeting antibody has faced challenges, the wealth of preclinical data strongly supports the continued investigation of LOXL2 as a therapeutic target. Future research should focus on:

-

Developing small molecule inhibitors that may offer better tissue penetration and the ability to target intracellular LOXL2.

-

Elucidating the non-enzymatic functions of LOXL2 to understand the full spectrum of its pro-fibrotic activities.

-

Investigating the roles of other LOX family members to determine the potential benefits of pan-LOX inhibition or the selective targeting of other isoforms.

-

Identifying predictive biomarkers to select patient populations most likely to respond to LOXL2-targeted therapies.

A deeper understanding of the intricate mechanisms by which LOXL2 contributes to fibrosis will be crucial for the successful development of novel and effective anti-fibrotic treatments.

References

- 1. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. gut.bmj.com [gut.bmj.com]

- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Targeting Lysyl oxidase-like 2 in Idiopathic Pulmonary Fibrosis | bioRxiv [biorxiv.org]

- 8. Comparative analysis of lysyl oxidase (like) family members in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Roles of LOXL2 in the Progression of Hepatocellular Carcinoma and Its Potential for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LOXL-2 and TNC-C are markers of liver fibrogenesis in HCV/HIV-, HIV- and HCV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Lysyl oxidase-like 2 is expressed in kidney tissue and is associated with the progression of tubulointerstitial fibrosis | Semantic Scholar [semanticscholar.org]

- 13. Lysyl oxidase‑like 2 is expressed in kidney tissue and is associated with the progression of tubulointerstitial fibrosis [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting LOXL2 for cardiac interstitial fibrosis and heart failure treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. publications.ersnet.org [publications.ersnet.org]

- 19. Lysyl oxidase like-2 contributes to renal fibrosis in Col4a3/Alport Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]

- 21. The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves strong clinical target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simtuzumab did not help IPF patients | MDedge [mdedge.com]

- 23. Efficacy of simtuzumab versus placebo in patients with idiopathic pulmonary fibrosis: a randomised, double-blind, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. publications.ersnet.org [publications.ersnet.org]

- 25. publications.ersnet.org [publications.ersnet.org]

- 26. pulmonaryfibrosismd.com [pulmonaryfibrosismd.com]

- 27. Simtuzumab treatment of advanced liver fibrosis in HIV and HCV-infected adults: Results of a 6-month open-label safety trial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Simtuzumab (GS-6624) in Treatment of Advanced Liver Fibrosis But Not Cirrhosis Secondary to NASH | Columbia University Department of Surgery [columbiasurgery.org]

- 29. Simtuzumab Is Ineffective for Patients With Bridging Fibrosis or Compensated Cirrhosis Caused by Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]

- 31. Simtuzumab treatment of advanced liver fibrosis in HIV and HCV-infected adults: results of a 6-month open-label safety trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Targeting LOXL2 for cardiac interstitial fibrosis and heart failure treatment [scholarworks.indianapolis.iu.edu]

- 33. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 34. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

- 35. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

Lenumlostat's Impact on Collagen Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenumlostat (also known as PAT-1251 and GB2064) is an orally available, irreversible small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), a critical enzyme in the pathological cross-linking of collagen that drives fibrotic diseases. By targeting LOXL2, this compound effectively disrupts the formation of covalent bonds between collagen molecules, a key process in the stiffening and excessive deposition of extracellular matrix (ECM) characteristic of fibrosis. Preclinical and clinical data, though not providing direct quantification of collagen cross-links, strongly support this compound's anti-fibrotic activity through the significant reduction of fibrosis in various models. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Collagen Cross-Linking in Fibrosis

Fibrosis is a pathological process characterized by the excessive accumulation of ECM components, leading to the scarring and dysfunction of organs. A pivotal step in the progression of fibrosis is the cross-linking of collagen fibers, which provides structural integrity to the ECM but becomes dysregulated in disease states. This process is primarily mediated by the lysyl oxidase (LOX) family of enzymes.

Lysyl oxidases catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin, forming reactive aldehydes. These aldehydes then spontaneously condense to form intra- and intermolecular covalent cross-links, such as dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL), which mature into more complex and stable structures. This enzymatic cross-linking is essential for the normal structure and function of connective tissues.

In fibrotic diseases, the upregulation of LOX family members, particularly LOXL2, leads to aberrant and excessive collagen cross-linking. This results in a stiffened and less compliant tissue microenvironment, which in turn promotes a pro-fibrotic feedback loop, further driving disease progression. Consequently, inhibiting the activity of LOXL2 presents a promising therapeutic strategy for a range of fibrotic conditions.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of LOXL2. Its mechanism of action centers on the irreversible binding to the active site of the LOXL2 enzyme, thereby preventing it from catalyzing the initial step of collagen cross-linking. By inhibiting LOXL2, this compound is designed to reduce the formation of collagen cross-links, thereby mitigating the progression of fibrosis.

The inhibition of LOXL2 by this compound leads to a reduction in the conversion of lysine residues on collagen to aldehydes. This, in turn, decreases the formation of both immature and mature collagen cross-links, resulting in a less dense and more compliant ECM. This disruption of the fibrotic microenvironment is hypothesized to halt or even reverse the progression of fibrotic diseases.

Quantitative Data on this compound's Efficacy

While direct quantitative data on the reduction of specific collagen cross-link markers (e.g., DHLNL, HLNL) following this compound treatment are not extensively available in the public domain, clinical and preclinical studies have demonstrated its significant anti-fibrotic effects through histological and other surrogate markers.

Clinical Data: MYLOX-1 Trial in Myelofibrosis

The Phase 2a MYLOX-1 trial evaluated the efficacy of this compound (GB2064) in patients with myelofibrosis, a hematological malignancy characterized by extensive bone marrow fibrosis.

| Parameter | Study Population | Dosage | Key Findings | Citations |

| Bone Marrow Collagen Fibrosis | Evaluable patients with myelofibrosis | 1000 mg twice daily | ≥ 1-grade reduction in 6 out of 10 patients | [1][2][3] |

| Bone Marrow Collagen Fibrosis | Evaluable patients with myelofibrosis | 1000 mg twice daily | ≥ 1-grade reduction in 4 out of 5 patients | [4] |

| Target Engagement (Free LOXL2 in Plasma) | Patients with myelofibrosis | 1000 mg twice daily | 49.5% decrease from baseline | [5] |

Preclinical Data

Preclinical studies in various animal models of fibrosis have provided further evidence of this compound's (PAT-1251) anti-fibrotic activity.

| Model | Organ | Key Findings | Citations |

| Bleomycin-Induced Fibrosis | Lung (Mouse) | Dose-dependent reductions in lung weight and Ashcroft score (a measure of fibrosis severity). Reduction in bronchoalveolar lavage leukocyte count and collagen concentrations. | [6] |

| Alport Syndrome Model | Kidney (Mouse) | Reduced interstitial fibrosis and glomerulosclerosis. | [3] |

Experimental Protocols

Assessment of Bone Marrow Fibrosis (MYLOX-1 Trial)

While the specific protocol for the MYLOX-1 trial is not publicly detailed, the grading of bone marrow fibrosis in myelofibrosis clinical trials is typically performed according to the European Consensus on grading of bone marrow fibrosis . This semi-quantitative scoring system evaluates the density and quality of reticulin (B1181520) and collagen fibers in bone marrow biopsies.

-

Sample Collection: Bone marrow trephine biopsies are obtained from patients at baseline and at specified time points during the treatment period (e.g., 3, 6, and 9 months in the MYLOX-1 trial)[6][7][8].

-

Staining: Biopsy sections are stained with silver impregnation for reticulin fibers and trichrome stain for collagen fibers.

-

Grading: A pathologist, blinded to the treatment arm, evaluates the slides under a microscope and assigns a grade based on the following scale:

-

MF-0: Scattered linear reticulin with no intersections.

-

MF-1: Loose network of reticulin with many intersections, especially in perivascular areas.

-

MF-2: Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen and/or focal osteosclerosis.

-

MF-3: Diffuse and dense increase in reticulin with extensive intersections, with coarse bundles of collagen, often associated with significant osteosclerosis.

-

-

Outcome Measure: A ≥ 1-grade reduction in the fibrosis score is considered a significant improvement.

Measurement of Free LOXL2 in Plasma

The 49.5% decrease in free LOXL2 in plasma observed in the MYLOX-1 trial indicates successful target engagement by this compound[5]. The specific assay protocol is not detailed in the available abstracts, but a common method for measuring LOXL2 levels in plasma is an Enzyme-Linked Immunosorbent Assay (ELISA) .

-

Principle: An ELISA for LOXL2 would typically involve capturing the LOXL2 protein from a plasma sample using a specific antibody coated onto a microplate. A second, detection antibody (often conjugated to an enzyme) is then added, which binds to the captured LOXL2. A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is proportional to the amount of LOXL2 in the sample.

-

General Procedure:

-

Coat a 96-well plate with a capture antibody specific for LOXL2.

-

Block non-specific binding sites.

-

Add plasma samples and standards to the wells and incubate.

-

Wash the plate to remove unbound components.

-

Add a biotinylated detection antibody specific for LOXL2 and incubate.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate.

-

Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the concentration of LOXL2 in the samples based on the standard curve.

-

Assessment of Lung Fibrosis in Preclinical Models (Bleomycin-Induced Fibrosis)

The preclinical efficacy of this compound (PAT-1251) was evaluated in a mouse model of bleomycin-induced lung fibrosis[6].

-

Induction of Fibrosis: Mice are treated with a single intratracheal instillation of bleomycin (B88199) to induce lung injury and subsequent fibrosis.

-

Drug Administration: this compound is administered orally at various doses.

-

Assessment of Fibrosis:

-

Ashcroft Score: Lung tissue is harvested, sectioned, and stained (e.g., with Masson's trichrome). A pathologist scores the severity of fibrosis on a scale of 0 to 8, with higher scores indicating more severe fibrosis.

-

Hydroxyproline (B1673980) Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen. Lung tissue is hydrolyzed to break down proteins into their constituent amino acids. The hydroxyproline content is then measured using a colorimetric assay.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected fluid is analyzed for inflammatory cell counts and total protein or collagen concentration as markers of inflammation and ECM deposition.

-

Quantitative Analysis of Collagen Cross-Links by Mass Spectrometry

While not specifically reported for this compound, the gold standard for quantifying specific collagen cross-links is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This highly sensitive and specific technique can differentiate and quantify various cross-link species.

-

Principle: Tissue samples are hydrolyzed to break down collagen into its constituent amino acids and cross-link molecules. The hydrolysate is then separated by liquid chromatography, and the individual cross-links are identified and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.

-

General Procedure:

-

Tissue Hydrolysis: Lyophilized tissue is hydrolyzed in strong acid (e.g., 6M HCl) at high temperature.

-

Solid-Phase Extraction (SPE): The hydrolysate is passed through an SPE cartridge to enrich for the cross-link analytes and remove interfering substances.

-

LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. A liquid chromatography column separates the different cross-links (e.g., DHLNL, HLNL). The separated molecules are then ionized and fragmented in the mass spectrometer. The specific fragments are detected and quantified.

-

Quantification: The amount of each cross-link is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound inhibits LOXL2, preventing the formation of cross-linked collagen.

Experimental Workflow for Assessing Bone Marrow Fibrosis

Caption: Workflow for the histological assessment of bone marrow fibrosis.

Logical Relationship in Preclinical Lung Fibrosis Model

Caption: this compound reduces fibrosis in a preclinical lung injury model.

Conclusion

This compound demonstrates a clear and potent mechanism of action by inhibiting LOXL2, a key driver of pathological collagen cross-linking in fibrotic diseases. Clinical data from the MYLOX-1 trial in myelofibrosis patients provides strong evidence of its anti-fibrotic efficacy, with a significant proportion of patients showing a reduction in bone marrow collagen fibrosis. Preclinical studies in models of lung and kidney fibrosis further support these findings. While direct quantitative measurements of specific collagen cross-links are currently limited in the public literature, the available data strongly indicates that this compound's therapeutic benefit is derived from its ability to modulate the fibrotic microenvironment by reducing the aberrant cross-linking of collagen. Further research, including the direct quantification of collagen cross-links in response to this compound treatment, will provide a more detailed understanding of its molecular impact and may aid in the development of biomarkers for assessing treatment response.

References

- 1. Topline Results from MYLOX-1 Trial Demonstrate Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis | Galecto [ir.galecto.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GB2064 Shows Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis, Validating LOXL2 as a Clinical Fibrosis Target | Galecto [ir.galecto.com]

- 5. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P1024: MYLOX-1: A PHASE II STUDY EVALUATING THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND PHARMACODYNAMICS OF ORAL LOXL2 INHIBITOR GB2064 (WITH FOCUS ON BONE MARROW COLLAGEN) IN PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysyl oxidase like-2 contributes to renal fibrosis in Col4a3/Alport Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Lenumlostat in Oncology: A Technical Guide to a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat (also known as PAT-1251 and GB2064) is an orally available, potent, and selective small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2). While primarily investigated for its anti-fibrotic properties, emerging research has highlighted the significant role of LOXL2 in cancer progression, including tumor growth, metastasis, and the regulation of the tumor microenvironment. This technical guide provides an in-depth overview of the current understanding of this compound's potential applications in oncology. It consolidates preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and experimental workflows to support further research and development in this promising area.

Introduction: The Role of LOXL2 in Oncology

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Dysregulation of LOXL2 expression and activity has been implicated in the pathogenesis of various cancers. Elevated LOXL2 levels are associated with poor prognosis in several tumor types, including breast, pancreatic, and liver cancers.[1][2]

LOXL2 contributes to cancer progression through multiple mechanisms:

-

ECM Remodeling and Stiffening: By cross-linking collagen, LOXL2 increases the stiffness of the tumor microenvironment, which can promote tumor cell proliferation, invasion, and metastasis.[1]

-

Angiogenesis: LOXL2 has been shown to be necessary for the proper assembly of collagen IV in the endothelial basal lamina, a critical process for the formation of new blood vessels that supply tumors.[3]

-

Epithelial-to-Mesenchymal Transition (EMT): LOXL2 can promote EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.[2]

-

Signaling Pathway Modulation: LOXL2 can influence various signaling pathways involved in cell growth, survival, and migration.[1]

Given its multifaceted role in cancer, targeting LOXL2 with inhibitors like this compound presents a compelling therapeutic strategy.

This compound (PAT-1251/GB2064): Mechanism of Action and Preclinical Data

This compound is an irreversible inhibitor of LOXL2. Its high selectivity for LOXL2 over other LOX family members minimizes off-target effects.[1]

In Vitro Studies

While specific studies on this compound's direct effects on solid tumor cell viability are not extensively published, research on other selective LOXL2 inhibitors in breast cancer models provides valuable insights. In studies using the MDA-MB-231 triple-negative breast cancer cell line, which expresses high levels of LOXL2, selective LOXL2 inhibitors have been shown to:

-

Inhibit Proliferation: Dose-dependently reduce both 2D and 3D cell proliferation.[4][5]

-

Reduce Invasion: Impair the invasion of cancer cells through a collagen matrix.[2][3]

It is important to note that some studies suggest the anti-proliferative effects of LOXL2 inhibition may be indirect, resulting from modulation of the tumor microenvironment rather than a direct cytotoxic effect on the cancer cells themselves.[3]

In Vivo Studies in Solid Tumors

Preclinical studies using orthotopic xenograft models of MDA-MB-231 breast cancer have demonstrated the anti-tumor efficacy of selective LOXL2 inhibition. Treatment with small molecule LOXL2 inhibitors has been shown to:

-

Delay Tumor Growth: Significantly reduce the rate of primary tumor growth.[3]

-

Reduce Tumor Burden: Lead to a smaller overall tumor volume at the end of the study period.[3]

-

Inhibit Angiogenesis: Decrease the density of blood vessels within the tumor.[3]

-

Decrease Cancer-Associated Fibroblast (CAF) Activation: Reduce the number of activated fibroblasts in the tumor stroma.[3]

These findings suggest that the anti-tumor effects of LOXL2 inhibition in solid tumors are, at least in part, mediated by the modulation of the tumor microenvironment.